molecular formula C9H12O2S B8735941 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid

2,2-dimethyl-3-(thiophen-2-yl)propanoic acid

Cat. No.: B8735941
M. Wt: 184.26 g/mol
InChI Key: LPUCQRGMHDYBOK-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thienyl group attached to a propanoic acid backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid typically involves the reaction of 2-thiophenecarboxaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and reduce production costs. The use of advanced purification techniques such as crystallization and distillation ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups to the thienyl ring.

Scientific Research Applications

2,2-dimethyl-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoic Acid: Lacks the thienyl group, making it less versatile in terms of chemical reactivity.

    3-(2-Thienyl)propanoic Acid: Similar structure but without the dimethyl substitution, which affects its physical and chemical properties.

    Thiophene-2-carboxylic Acid: Contains the thienyl group but has a different backbone structure.

Uniqueness

This combination of structural features makes it a valuable compound for various synthetic and research purposes .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2,2-dimethyl-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C9H12O2S/c1-9(2,8(10)11)6-7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11)

InChI Key

LPUCQRGMHDYBOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CS1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1.23 g (41 mmol) of 80% sodium hydride in 50 mL of dry tetrahydrofuran was added 3.88 g (38.3 mmol) of diisopropylamine and then 3.3 g (37.5 mmol) of isobutyric acid. After heating at reflux for 15 min, and cooling to 0° C., 15 mL (37.5 mmol) of a 2.5M n-butyllithium in hexane solution was added over 10 min. After 15 min, the solution was heated to 35° C. for 30 min, cooled to 0° C. and 5.94 g (37.5 mmol) of chloromethylphenyl sulfide was added. After 30 min at 0° C. and 35° C. for 1 hour, the solution was recooled to 0° C., water added and then diethyl ether. The water layer was separated, acidified and extracted with diethyl ether, dried and concentrated to afford 4.23 g of crude product. Recrystallization from methylene chloride/hexane afforded 1.49 g of 2,2-dimethyl-3-(thiophenyl)propionic acid, m/e 211 (M+H). To a mixture of 1.1 g (5.2 mmol) of 2,2-dimethyl-3-(thiophenyl)propionic acid in 12 mL of acetic acid was added 1.8 mL (17.8 mmol) of 30% aqueous hydrogen peroxide. After 10 minutes at room temperature, all the solids dissolved and the solution was heated to reflux for two hours. After cooling in an ice bath, 23 mL of 10% aqueous sodium sulfite was added and the volatiles removed under vacuum. The residue was acidified with 12N aqueous HCl, extracted with ethyl acetate, dried and concentrated to afford 1.23 g of 2,2-dimethyl-3-(phenylsulfonyl)propionic acid, m/e 260 (M+NH4 +).
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1.23 g
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50 mL
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3.88 g
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Synthesis routes and methods II

Procedure details

A mixture of 57% oil emulsion of sodium hydride (3.1 g, 0.07 mole), tetrahydrofuran (68 mL) and diisopropylamine (6.87 g, 0.07 mole) was stirred under nitrogen atmosphere as isobutyric acid (5.98 g, 0.07 mole) was added dropwise. The mixture was heated at reflux for 15 min to complete formation of the salt. After cooling to 0°, a solution of n-butyllithium in hexane (42 mL of 1.6 molar solution, 0.07 mole) was added in small portions while holding the temperature below 10°. The resulting turbid solution was kept at 0° for 15 min and then warmed to 30°-35° for 30 min. After again cooling to 0°, 2-chloromethylthiophene (9 g, 0.07 mole) was added dropwise over 15-20 min while holding the temperature between 0° and 50°. The mixture was kept at 0° for 30 min, in the range of 30°-35° for 1 hr and was then cooled to 15°. Water (90 mL) was added dropwise and the aqueous layer was separated. The organic phase was washed with a mixture of water (50 mL) and ether (75 mL). The aqueous extracts were combined, washed with ether and then acidified with conc HCl. The oily product was extracted with ether and the combined ether extracts dried (MgSO4). Removal of the ether in vacuo gave 11.4 g (91%) of 2,2-dimethyl-3-(2-thienyl)propanoic acid of sufficient purity for use.
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Synthesis routes and methods III

Procedure details

A mixture of 57% oil emulsion of sodium hydride (3.14 g., 0.074 mole), THF (68 ml.) and diisopropylamine (6.87 g., 0.068 mole) was placed under N2. Isobutyric acid (5.98 g., 0.068 mole) was added dropwise. The mixture was heated at reflux for 15 min. to complete formation of the salt. After cooling at 0°, a solution of 1.6 molar n-butyllithium in hexane (42 ml., 0.068 mole) was added in small portions while holding the temperature below 10°. The resulting turbid solution was kept at 0° for 15 min. and then warmed to 30°-35° for 30 min. After again cooling to 0°, 2-chloromethylthiophene (9 g., 0.068 mole) was added dropwise over 15-20 min. while holding temperature between 0° and 5°. The mixture was kept at 0° for 30 min., in the range of 30°-35° for 1 hr. and was then cooled to 15°. Water (90 ml.) was added dropwise and the aqueous layer was separated. The organic phase was washed with a mixture of water (50 ml.) and Et2O (75 ml.). The aqueous extracts were combined, washed with Et2O and then acidified with conc. HCl. The oily product was extracted with Et2O and the combined ET2O extracts were dried over MgSO4. Evaporation of the Et2O in vacuo gave 11.4 g. (91%) of product of sufficient purity to be used for conversion into (IVa). The NMR spectrum is consistent with the assigned structure.
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